molecular formula C5H11NO2S B12422007 L-Methionine-13C,d5

L-Methionine-13C,d5

Cat. No.: B12422007
M. Wt: 155.24 g/mol
InChI Key: FFEARJCKVFRZRR-MMGKRZGSSA-N
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Description

L-Methionine-13C,d5 is a labeled form of L-Methionine, an essential amino acid. This compound is characterized by the incorporation of carbon-13 and deuterium isotopes into its molecular structure. L-Methionine is the L-isomer of Methionine, which plays a crucial role in various biological processes, including protein synthesis and liver detoxification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine-13C,d5 involves the incorporation of stable isotopes into the Methionine molecule. This can be achieved through various synthetic routes, including:

    Chemical Synthesis: This method involves the use of labeled precursors, such as carbon-13 and deuterium-labeled reagents, to synthesize this compound.

    Biosynthetic Methods: In this approach, microorganisms are cultured in a medium containing labeled precursors.

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the isotopes efficiently, resulting in high yields of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

L-Methionine-13C,d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form Methionine sulfoxide and Methionine sulfone.

    Reduction: Reduction of this compound can lead to the formation of Methionine derivatives with reduced sulfur groups.

    Substitution: this compound can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

L-Methionine-13C,d5 exerts its effects through its role as an essential amino acid. It is involved in protein synthesis, acting as a precursor for the synthesis of S-adenosylmethionine, a key methyl donor in various biochemical reactions. The labeled isotopes allow researchers to track the metabolic pathways and interactions of Methionine within the body .

Comparison with Similar Compounds

L-Methionine-13C,d5 is unique due to its isotopic labeling, which distinguishes it from other forms of Methionine. Similar compounds include:

These similar compounds are used in various research applications, but this compound offers the advantage of dual labeling, providing more detailed insights into metabolic processes .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

155.24 g/mol

IUPAC Name

(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(113C)methylsulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2D2,3D2,4D

InChI Key

FFEARJCKVFRZRR-MMGKRZGSSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])S[13CH3])N

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

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